[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-
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Overview
Description
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a pentanoic acid chain and a methyl group attached to the biphenyl structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- often utilizes scalable synthetic methodologies. These methods include the Wurtz–Fittig reaction, Ullmann reaction, and Bennett–Turner reaction, which are known for their efficiency in producing biphenyl derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls, which have various applications in organic synthesis and industrial processes .
Scientific Research Applications
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme interactions.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Fenbufen: Another NSAID with a biphenyl core, used for its analgesic and anti-inflammatory properties.
Uniqueness
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
230962-32-0 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
5-(3-methyl-4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H20O2/c1-14-13-15(7-5-6-10-18(19)20)11-12-17(14)16-8-3-2-4-9-16/h2-4,8-9,11-13H,5-7,10H2,1H3,(H,19,20) |
InChI Key |
WVYLRHQIARQWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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